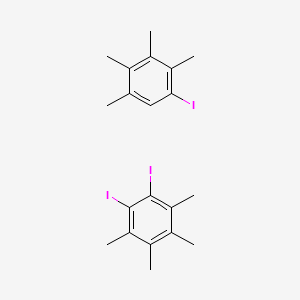
1,2-Diiodo-3,4,5,6-tetramethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It appears as a white to almost white powder or crystals .
- The compound is part of the tetramethylbenzene family, which consists of four methyl groups attached to a benzene ring.
- Its systematic name indicates the presence of two iodine atoms at positions 1 and 2 on the benzene ring.
1,2-Diiodo-3,4,5,6-tetramethylbenzene: is a chemical compound with the molecular formula and a molecular weight of .
Métodos De Preparación
Synthetic Routes: One common method involves the iodination of 1,2,3,5-tetramethylbenzene using iodine and a suitable oxidant (e.g., hydrogen peroxide). The reaction proceeds via electrophilic aromatic substitution.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 140°C) in a solvent like acetic acid.
Industrial Production: While not widely produced industrially, researchers have explored its synthesis for specific applications.
Análisis De Reacciones Químicas
Reactivity: 1,2-Diiodo-3,4,5,6-tetramethylbenzene is relatively inert due to the electron-donating effect of the methyl groups.
Common Reactions: It can undergo halogenation, reduction, and substitution reactions.
Major Products: The primary products depend on the specific reaction conditions. For example, reduction with lithium aluminum hydride yields the corresponding tetramethylbenzene.
Aplicaciones Científicas De Investigación
Chemistry: Researchers use it as a model compound to study aromatic substitution reactions and the influence of substituents on reactivity.
Biology: Its applications in biology are limited, but it serves as a reference compound in studies involving aromatic hydrocarbons.
Medicine: No direct medicinal applications are reported, but understanding its reactivity aids drug development.
Industry: Industrial applications are scarce, but its unique structure may inspire new materials or catalysts.
Mecanismo De Acción
- The compound’s mechanism of action is not well-documented due to its limited use.
- It likely interacts with biological targets through aromatic interactions or halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds: Other tetramethylbenzenes (e.g., 1,2,3,5-tetramethylbenzene and 1,3,5,7-tetramethylbenzene) share structural similarities.
Uniqueness: The presence of two iodine atoms distinguishes 1,2-Diiodo-3,4,5,6-tetramethylbenzene from its counterparts.
Propiedades
Fórmula molecular |
C20H25I3 |
|---|---|
Peso molecular |
646.1 g/mol |
Nombre IUPAC |
1,2-diiodo-3,4,5,6-tetramethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H12I2.C10H13I/c1-5-6(2)8(4)10(12)9(11)7(5)3;1-6-5-10(11)9(4)8(3)7(6)2/h1-4H3;5H,1-4H3 |
Clave InChI |
ASKLLUASXNFRQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C(=C(C(=C1C)I)I)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)
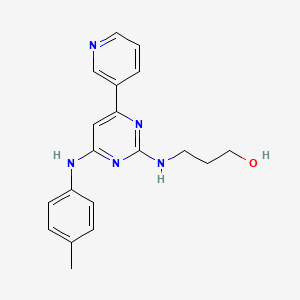
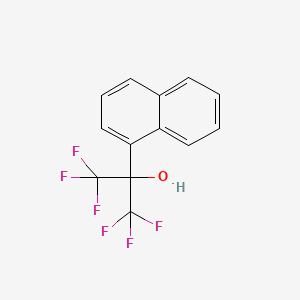
![calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12821455.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)

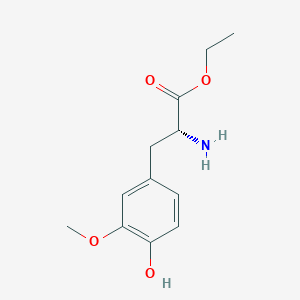

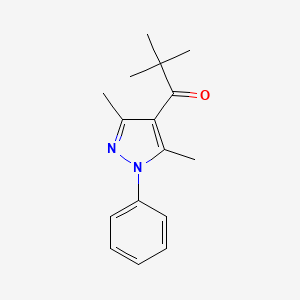
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)
